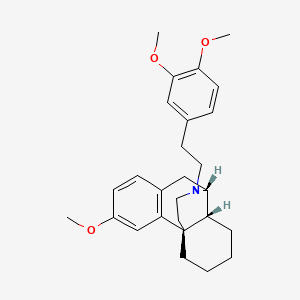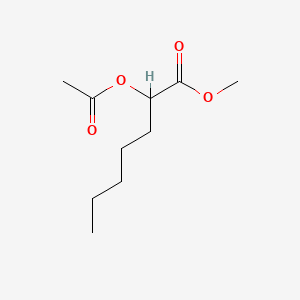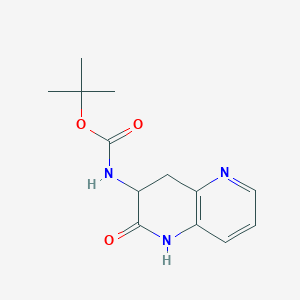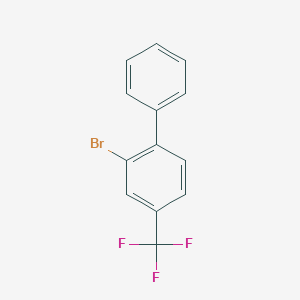
1,1,1-trifluoro-N-(3-(methylthio)benzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and methylthio groups attached to a benzylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(3-(methylthio)benzyl)methanamine typically involves the reaction of 3-(methylthio)benzylamine with a trifluoromethylating agent. One common method is the nucleophilic substitution reaction where the benzylamine reacts with a trifluoromethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Trifluoromethyl halides, potassium carbonate, dichloromethane or toluene as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-trifluoromethylated amines.
Substitution: Various substituted benzylamines.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts stability and lipophilicity to the compounds.
Biology: Investigated for its potential as a bioactive molecule. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-N-(3-(methylthio)benzyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-N-methyl-N-(3-(methylthio)benzyl)methanamine: Similar structure with an additional methyl group on the nitrogen atom.
1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)methanamine: Contains a phenyl group instead of the benzyl group.
1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: Lacks the benzyl and methylthio groups.
Uniqueness
1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine is unique due to the presence of both trifluoromethyl and methylthio groups, which impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10F3NS |
|---|---|
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[(3-methylsulfanylphenyl)methyl]methanamine |
InChI |
InChI=1S/C9H10F3NS/c1-14-8-4-2-3-7(5-8)6-13-9(10,11)12/h2-5,13H,6H2,1H3 |
Clave InChI |
TWXLBGNBTRBZFS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1)CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)










